1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
Brand Name: Vulcanchem
CAS No.: 16018-53-4
VCID: VC0096501
InChI: InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19)
SMILES: CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H12N6O3
Molecular Weight: 288.26 g/mol

1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine

CAS No.: 16018-53-4

Main Products

VCID: VC0096501

Molecular Formula: C12H12N6O3

Molecular Weight: 288.26 g/mol

1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine - 16018-53-4

CAS No. 16018-53-4
Product Name 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
Molecular Formula C12H12N6O3
Molecular Weight 288.26 g/mol
IUPAC Name 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine
Standard InChI InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19)
Standard InChIKey NPIHUYPZBAYBCR-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-]
Synonyms 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
PubChem Compound 27631
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator